molecular formula C13H8F2O2 B6322123 6-(2,4-Difluorophenyl)-2-formylphenol, 95% CAS No. 1258611-43-6

6-(2,4-Difluorophenyl)-2-formylphenol, 95%

Cat. No. B6322123
CAS RN: 1258611-43-6
M. Wt: 234.20 g/mol
InChI Key: RPCBILYICLLJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Difluorophenyl)-2-formylphenol, 95% (6-F2FP) is a synthetic compound used for a variety of industrial and scientific research applications. It is a colorless solid with a molecular formula of C7H5F2O2 and a molecular weight of 166.11 g/mol. 6-F2FP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

6-(2,4-Difluorophenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research. It has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, 6-(2,4-Difluorophenyl)-2-formylphenol, 95% has been studied as an inhibitor of the enzyme xanthine oxidase (XO), which is involved in the metabolism of purines. 6-(2,4-Difluorophenyl)-2-formylphenol, 95% has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of several types of cancer cells.

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2, xanthine oxidase, and other enzymes involved in inflammation and cancer cell growth. 6-(2,4-Difluorophenyl)-2-formylphenol, 95% may also act as an antioxidant, as it has been shown to reduce the production of reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,4-Difluorophenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been shown to inhibit the growth of several types of cancer cells, as well as reduce inflammation and oxidative stress. In addition, 6-(2,4-Difluorophenyl)-2-formylphenol, 95% has been shown to reduce the production of reactive oxygen species, suggesting that it may have antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(2,4-Difluorophenyl)-2-formylphenol, 95% in laboratory experiments is that it is easy to synthesize and relatively inexpensive. In addition, 6-(2,4-Difluorophenyl)-2-formylphenol, 95% has been shown to inhibit the growth of several types of cancer cells, as well as reduce inflammation and oxidative stress. However, the mechanism of action of 6-(2,4-Difluorophenyl)-2-formylphenol, 95% is not yet fully understood, and its effects on biochemical and physiological processes are still being studied.

Future Directions

There are several potential future directions for research on 6-(2,4-Difluorophenyl)-2-formylphenol, 95%. Further research is needed to better understand the mechanism of action of 6-(2,4-Difluorophenyl)-2-formylphenol, 95% and its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential applications of 6-(2,4-Difluorophenyl)-2-formylphenol, 95% in cancer research and other areas of scientific research. Finally, further research is needed to explore the potential toxicity of 6-(2,4-Difluorophenyl)-2-formylphenol, 95%, as well as its potential interactions with other drugs.

Synthesis Methods

6-(2,4-Difluorophenyl)-2-formylphenol, 95% can be synthesized in two steps. First, 2,4-difluorophenol is reacted with formic acid in the presence of sulfuric acid. This forms a salt, which is then heated with a base such as sodium hydroxide to form 6-(2,4-Difluorophenyl)-2-formylphenol, 95%. This synthesis method is simple and cost-effective, making it a useful tool for researchers.

properties

IUPAC Name

3-(2,4-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-9-4-5-10(12(15)6-9)11-3-1-2-8(7-16)13(11)17/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCBILYICLLJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=C(C=C2)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633273
Record name 2',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258611-43-6
Record name 2',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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